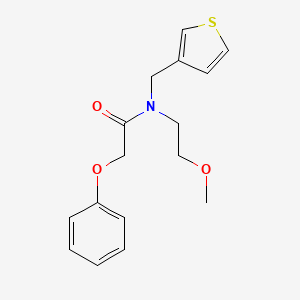
N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide, also known as MTAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTAPA belongs to the class of acetamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
作用机制
The mechanism of action of N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes such as COX-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of COX-2 activity, modulation of neurotransmitter activity, and the reduction of inflammation and pain. It has also been shown to have anticonvulsant properties, which may be due to its ability to modulate the activity of GABA and glutamate.
实验室实验的优点和局限性
N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide has several advantages as a research tool, including its ability to modulate the activity of neurotransmitters and enzymes involved in inflammation and pain. However, there are also limitations to its use in lab experiments, including the potential for toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several potential future directions for research on N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of other neurological disorders, and the study of its potential as a therapeutic agent in cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research. While there is still much to be learned about this compound, its potential as a therapeutic agent makes it an important area of study in scientific research.
合成方法
The synthesis of N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide involves the reaction of 2-phenoxy-N-(3-thienylmethyl)acetamide with methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide, and the resulting product is purified by recrystallization.
科学研究应用
N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide has been studied for its potential therapeutic applications in various areas of scientific research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of pain and inflammation-related disorders such as arthritis. N-(2-methoxyethyl)-2-phenoxy-N-(3-thienylmethyl)acetamide has also been studied for its potential use in the treatment of epilepsy and other neurological disorders.
属性
IUPAC Name |
N-(2-methoxyethyl)-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-19-9-8-17(11-14-7-10-21-13-14)16(18)12-20-15-5-3-2-4-6-15/h2-7,10,13H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYYWYRKPVFSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(6-methyl-2-pyridinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5151080.png)
![4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151081.png)
![3-(2-furyl)-11-(3-nitrophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151082.png)
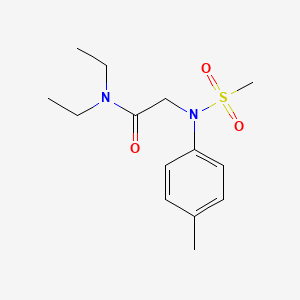
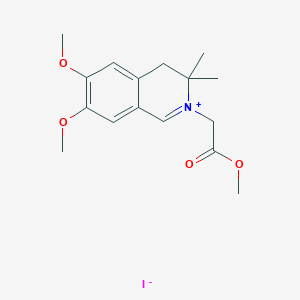
![2-[(2-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5151120.png)
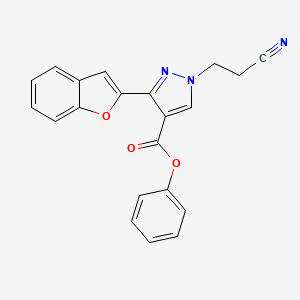
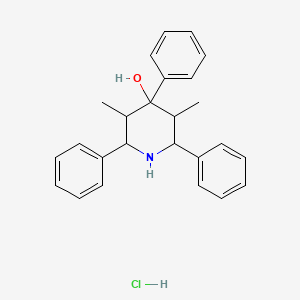
![propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate](/img/structure/B5151141.png)

![N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5151156.png)
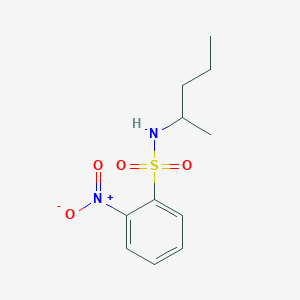
![1-[5-(2-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5151163.png)
![1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole](/img/structure/B5151167.png)